Thalidomide-NH-C6-NH2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C6-NH2 TFA: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is significant in the field of targeted protein degradation, which is a novel approach in drug discovery and development.
Scientific Research Applications
Chemistry: In chemistry, Thalidomide-NH-C6-NH2 TFA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is used to study protein degradation pathways. It helps in understanding the role of specific proteins in various cellular processes by selectively degrading them .
Medicine: In medicine, this compound is utilized in the development of targeted therapies for diseases like cancer. By selectively degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies with fewer side effects .
Mechanism of Action
Target of Action
The primary target of Thalidomide-NH-C6-NH2 TFA is cereblon , a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to Cullin 4 RING E3 ubiquitin ligase (CRL4) and their subsequent degradation . This interaction and the resulting changes play a significant role in the compound’s mechanism of action.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . By binding to cereblon, this compound influences the degradation of non-native substrates, affecting various downstream effects and cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to induce the degradation of non-native substrates via the ubiquitin-proteasome system . This can lead to various downstream effects, including changes in cellular processes and functions .
Future Directions
Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .
Biochemical Analysis
Biochemical Properties
Thalidomide-NH-C6-NH2 TFA plays a crucial role in biochemical reactions by acting as an E3 ligase ligand-linker conjugate. It interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex, which is responsible for tagging proteins with ubiquitin for degradation . The interaction between this compound and cereblon facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is essential for regulating protein levels within cells and maintaining cellular homeostasis.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by targeting proteins involved in immune cell activation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and degradation by the proteasome. The selective degradation of target proteins is achieved through the specific recognition of the target protein by the Thalidomide-based cereblon ligand. This mechanism allows for the precise regulation of protein levels within cells and has potential therapeutic applications in diseases characterized by aberrant protein expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is stable when stored at -20°C for up to three years in powder form and up to two years in solvent form . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged protein degradation and modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This process can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The efficient transport and distribution of this compound are crucial for its effectiveness in targeting specific proteins for degradation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be in proximity to its target proteins to facilitate their degradation. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C6-NH2 TFA involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl Sulfoxide) and may require ultrasonic assistance due to the hygroscopic nature of the compound . The compound is then purified to achieve a high purity level of 99.82% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-C6-NH2 TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Comparison with Similar Compounds
Thalidomide-O-amido-C6-NH2 TFA: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Pomalidomide Related Compound 11 Triflate: A related compound with similar applications in targeted protein degradation.
Uniqueness: Thalidomide-NH-C6-NH2 TFA is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its high purity and stability make it a preferred choice in research and industrial applications .
Properties
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCFPKPHCMKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.